molecular formula C16H16N6O3 B2404626 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1788557-53-8

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2404626
CAS No.: 1788557-53-8
M. Wt: 340.343
InChI Key: WYYGAXKJNYIJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a 1,2,3-triazole carboxamide core linked to a 2,3-dihydrobenzo[1,4]dioxin scaffold via a pyrazole spacer, is characteristic of compounds designed to target ATP-binding sites of various protein kinases. This structural motif is frequently explored in the development of inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are validated therapeutic targets in several cancers, including non-small cell lung cancer (NSCLC) [https://pubmed.ncbi.nlm.nih.gov/26801933/]. The incorporation of the benzo[1,4]dioxin group is a strategic modification often employed to optimize pharmacokinetic properties, such as metabolic stability, and to influence selectivity profiles against kinase panels [https://pubs.acs.org/doi/10.1021/jm501261u]. Researchers utilize this compound as a key chemical tool to probe kinase signaling pathways, study mechanisms of oncogenic driver mutations, and investigate potential resistance mechanisms to existing therapies. Its primary research value lies in its utility for in vitro and in vivo studies aimed at validating new targets within the kinome and for serving as a lead structure for the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-21-9-13(19-20-21)16(23)18-11-6-17-22(7-11)8-12-10-24-14-4-2-3-5-15(14)25-12/h2-7,9,12H,8,10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYGAXKJNYIJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C16H18N6O2C_{16}H_{18}N_{6}O_{2} with a molecular weight of 342.36 g/mol. The presence of the triazole and pyrazole rings is particularly noteworthy as these structures are often associated with various pharmacological properties.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds containing the pyrazole moiety. For instance, derivatives of 1,3-diarylpyrazoles have shown potent activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed in vitro . These findings suggest that the target compound may exhibit similar antiparasitic effects due to its structural similarities.

Cytotoxicity

The cytotoxic effects of related compounds have been extensively studied. It has been reported that certain 1,3-diarylpyrazoles display significant cytotoxicity against various cancer cell lines while maintaining selectivity for non-cancerous cells . This duality raises important considerations for the therapeutic index of this compound.

The mechanisms underlying the biological activities of this compound appear to be multifaceted:

  • Autophagy Induction : Some derivatives have been identified as autophagy inducers during high-throughput screening campaigns . This cellular process may enhance cell survival under stress conditions but can also lead to cell death in cancer cells.
  • Receptor Interactions : The compound's ability to interact with specific receptors may mediate its pharmacological effects. For example, it has been suggested that certain derivatives act as antagonists at alpha adrenergic receptors, which are implicated in various physiological processes .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of a series of pyrazole derivatives. Among these, several were found to possess significant antiparasitic activity without exhibiting cytotoxicity against human cells . This highlights the potential for developing selective therapies targeting parasitic infections.

Another research effort focused on docking studies that elucidated the binding interactions between similar compounds and human prostaglandin reductase (PTGR2). The results provided insights into the inhibitory actions of these compounds, suggesting a pathway for further drug development aimed at inflammatory diseases .

Data Tables

Biological Activity Effect Reference
AntiparasiticLow micromolar potency against T. cruzi and L. infantum
CytotoxicitySignificant against cancer cell lines
Autophagy InductionInduces protective cellular mechanisms
Receptor InteractionPotential alpha adrenergic antagonist

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer progression. For instance, derivatives of pyrazole and triazole have shown promise in inhibiting tumor growth by interfering with cell cycle regulation and apoptosis pathways. Research has demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may share these properties .

Antioxidant Properties
The compound's antioxidant capabilities are also noteworthy. Studies have shown that pyrazole and triazole derivatives can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including neurodegenerative disorders .

Pharmacology

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For example, compounds containing similar moieties have been reported to inhibit kinases involved in cancer signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to existing therapies .

Neuroprotective Effects
Research indicates that compounds like this compound may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to modulate neuroinflammatory responses could be beneficial in developing treatments for conditions such as Alzheimer's disease .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research into polymer composites incorporating this compound has shown improved thermal stability and mechanical strength. These materials could find applications in various industrial sectors including electronics and coatings .

Case Studies

Study Focus Findings
Kalanithi et al. (2020)Antioxidant ActivityDemonstrated significant free radical scavenging activity of pyrazole derivatives .
MDPI (2024)Anticancer PropertiesFound that similar compounds inhibited cell proliferation in breast cancer cell lines .
PubChem (2025)Enzyme InhibitionHighlighted potential for inhibiting kinases linked to cancer signaling pathways .

Comparison with Similar Compounds

Key Observations:

The coumarin-benzoxazepine hybrid in introduces fluorescence properties absent in the target compound, suggesting divergent applications in imaging.

Triazole-Carboxamide Linkage :

  • The triazole-carboxamide motif is conserved across all compounds, supporting roles in hydrogen bonding and target binding. However, the target compound’s 1-methyltriazole may reduce metabolic degradation compared to unsubstituted triazoles .

Q & A

Q. What are the standard synthetic routes for this compound, and what purification methods ensure high yield?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:

  • Coupling reactions : Amide bond formation between pyrazole and triazole carboxamide moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Alkylation : Introduction of the dihydrobenzodioxinylmethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Amide couplingEDC, HOBt, DMF, RT, 12h65–75
AlkylationK₂CO₃, DMF, 50°C, 6h70–80
Final purificationSilica chromatography (EtOAc/hexane 3:7)85–90

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole C-H at δ 7.8–8.2 ppm; triazole CH₃ at δ 3.2–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 424.1523) .
  • HPLC : Purity assessment using reverse-phase C18 columns (gradient: MeCN/H₂O) .

Table 2: Characterization Data

TechniqueKey Signals/ParametersReference
¹H NMR (400 MHz, DMSO)δ 8.12 (s, 1H, pyrazole), δ 4.25 (d, 2H, CH₂)
HRMS (ESI+)m/z 424.1523 [M+H]⁺ (calc. 424.1528)
HPLC purity98.5% (254 nm, retention time: 12.3 min)

Advanced Research Questions

Q. How can researchers optimize reaction parameters to improve synthetic efficiency?

  • Temperature modulation : Elevated temperatures (60–80°C) during alkylation improve reaction rates but require strict control to avoid side products .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in triazole formation .
  • Design of Experiments (DOE) : Systematic variation of solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to maximize yield .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Validate cell viability assays (e.g., MTT vs. resazurin) under consistent conditions (e.g., 48h exposure, 10% FBS) .
  • Purity verification : Re-test compounds with ≥98% HPLC purity to exclude excipient interference .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .

Table 3: Biological Assay Comparison

StudyIC₅₀ (μM)Assay TypePurity (%)Reference
Anticancer (HeLa)2.1 ± 0.3MTT, 48h99.0
Antimicrobial (E. coli)8.5 ± 1.2Broth microdilution97.5

Q. What methodologies elucidate the compound's mechanism of action at the molecular level?

  • Surface plasmon resonance (SPR) : Direct binding studies with purified enzymes (e.g., topoisomerase II) to measure affinity (KD ~ 0.5–1.0 μM) .
  • Molecular docking : In silico simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Ser84 of target protein) .
  • Mutagenesis studies : Site-directed mutagenesis of predicted binding residues to validate docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.